2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, enhancing its biological activity and making it a crucial component in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the vapor-phase reaction, where the pyridine derivative is subjected to chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient incorporation of the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine often involves large-scale vapor-phase reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key component in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its potent biological activity
Mechanism of Action
The mechanism of action of 2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Uniqueness
2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine stands out due to its unique combination of the methoxy and phenyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound in drug design and development, offering advantages over other trifluoromethylpyridine derivatives in terms of potency and selectivity .
Properties
IUPAC Name |
2-methoxy-5-phenyl-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-12-11(13(14,15)16)7-10(8-17-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSDMHFKGNQTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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